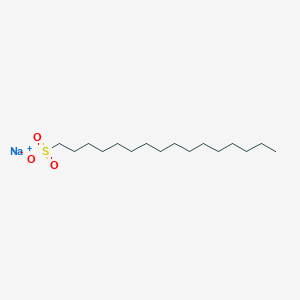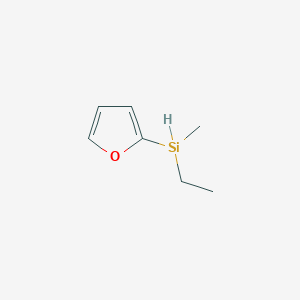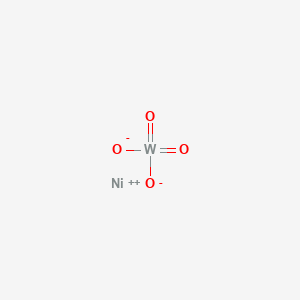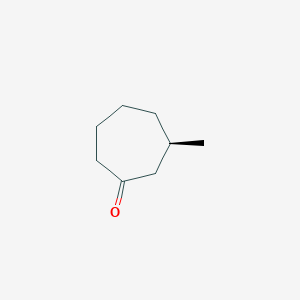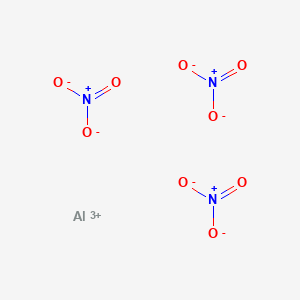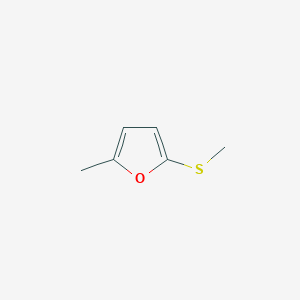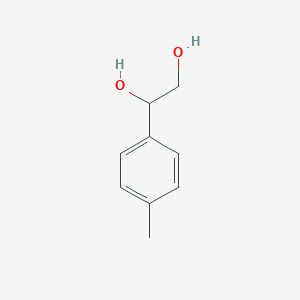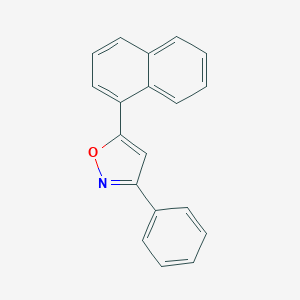
5-(1-Naphthyl)-3-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Naphthyl)-3-phenylisoxazole, also known as NI-43, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. NI-43 is a member of the isoxazole family of compounds, which are known for their diverse biological activities. In recent years, NI-43 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Mécanisme D'action
5-(1-Naphthyl)-3-phenylisoxazole is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the aggregation of beta-amyloid, which is believed to contribute to the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-Naphthyl)-3-phenylisoxazole has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation of 5-(1-Naphthyl)-3-phenylisoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 5-(1-Naphthyl)-3-phenylisoxazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1-Naphthyl)-3-phenylisoxazole for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of 5-(1-Naphthyl)-3-phenylisoxazole, which could lead to the development of more effective treatments for cancer and other diseases. Finally, 5-(1-Naphthyl)-3-phenylisoxazole could be studied for its potential use in combination with other compounds, which could enhance its therapeutic effects.
Méthodes De Synthèse
5-(1-Naphthyl)-3-phenylisoxazole can be synthesized using a variety of methods, including the reaction of 1-naphthylamine and benzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and phenylacetylene in the presence of a palladium catalyst. Both methods result in the formation of 5-(1-Naphthyl)-3-phenylisoxazole as a yellow crystalline solid.
Applications De Recherche Scientifique
5-(1-Naphthyl)-3-phenylisoxazole has been studied extensively for its potential use in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that 5-(1-Naphthyl)-3-phenylisoxazole can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a key factor in the development of the disease.
Propriétés
Numéro CAS |
1035-93-4 |
|---|---|
Nom du produit |
5-(1-Naphthyl)-3-phenylisoxazole |
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
5-naphthalen-1-yl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
Clé InChI |
HQMMIXOFZBIVFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
Synonymes |
5-(1-Naphtyl)-3-phenylisoxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



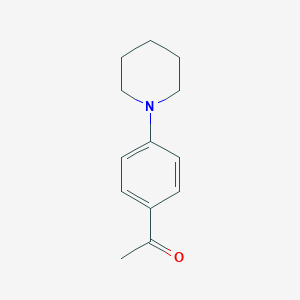

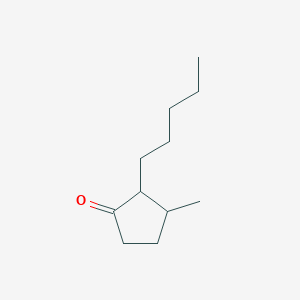
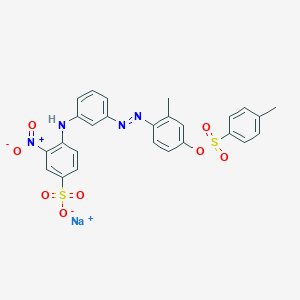
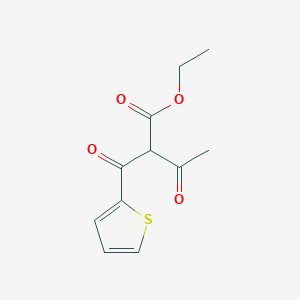
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
